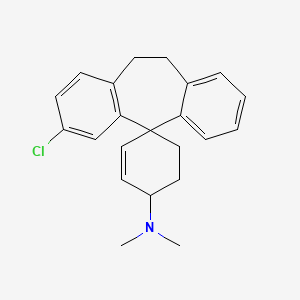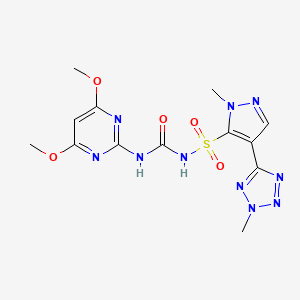
アジムスルホン
概要
説明
. 雑草管理における高い選択性と有効性で知られており、農業慣行において貴重なツールとなっています。
科学的研究の応用
アジムスルフロンは、以下を含む幅広い科学研究において応用されています。
作用機序
アジムスルフロンは、バリン、ロイシン、イソロイシンなどの分岐鎖アミノ酸の生合成に不可欠な酵素であるアセト乳酸シンターゼ(ALS)を阻害することで、除草効果を発揮します . この阻害は、感受性の高い植物種における細胞分裂と成長の停止につながります。 この化合物は、主に葉を通して吸収され、木部と師部を通じて転流されます .
類似の化合物との比較
類似の化合物
ベンサルロンメチル: イネ栽培で使用される別のスルホニル尿素系除草剤。
クロリムロンエチル: 様々な作物における広葉雑草防除に使用されるスルホニル尿素系除草剤。
メツルフロンメチル: 穀物や牧草地で使用されるスルホニル尿素系除草剤.
独自性
アジムスルフロンは、低い適用率で幅広い雑草を効果的に防除できる高い選択性と有効性を持つため、独自です。 雑草と比べてイネ植物における代謝が速いことは、作物に対する選択性と安全性の向上に貢献しています .
生化学分析
Biochemical Properties
Azimsulfuron interacts with various enzymes and proteins in the soil microbial community . It is easily biodegraded both in microcosms and in batch tests, with the formation of an intermediate identified as 2-methyl-4-(2-methyl-2H-tetrazol-5-yl)-2H-pyrazole-3-sulfonamide .
Cellular Effects
Azimsulfuron has been shown to affect the structure of the bacterial soil community, as detectable by denaturant gradient gel electrophoresis (DGGE) analyses . It also influences the population of soil microbes, including bacteria, fungi, actinomycetes, diazotrophs, phosphate-solubilizing bacteria, and Pseudomonas .
Molecular Mechanism
The mechanism of action of Azimsulfuron is based on the inhibition of acetolactate synthase, the key enzyme involved in branched-chain amino acid biosynthesis in plants and microorganisms .
Temporal Effects in Laboratory Settings
Azimsulfuron’s effects on soil microbial activity and grain yield of rice have been studied over time in laboratory settings . It has been found to be stable and effective in controlling weeds in wet direct sown rice .
Metabolic Pathways
Azimsulfuron is involved in the metabolic pathway of branched-chain amino acid biosynthesis, where it inhibits the key enzyme, acetolactate synthase .
準備方法
合成経路と反応条件
アジムスルフロンの合成は、4,6-ジメトキシピリミジン-2-アミンと2-メチル-4-(2-メチル-2H-テトラゾール-5-イル)-2H-ピラゾール-3-スルホニルクロリドの反応によって行われます。 この反応は、通常、ジクロロメタンなどの有機溶媒中で、トリエチルアミンなどの塩基の存在下で行われます .
工業生産方法
アジムスルフロンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、最終生成物の高収率と純度を確保するために、反応条件を慎重に制御することを伴います。 再結晶やクロマトグラフィーなどの高度な精製技術を使用することは、目的の品質を達成するために一般的です .
化学反応の分析
反応の種類
アジムスルフロンは、以下を含むいくつかの種類の化学反応を受けます。
酸化: アジムスルフロンは、酸化されて様々な代謝産物を生成することができます。
還元: 還元反応は、スルホニル尿素基を変性させることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求核剤が含まれます。 これらの反応は、通常、特異性と収率を確保するために、制御された温度とpH条件下で行われます .
生成される主な生成物
これらの反応から生成される主な生成物には、母体化合物と比較して活性化されていないか、または活性化されていない様々な代謝産物があります。 これらの代謝産物は、多くの場合、O-脱メチル化やスルホニル尿素分解などのプロセスによって生成されます .
類似化合物との比較
Similar Compounds
Bensulfuron-methyl: Another sulfonylurea herbicide used in rice cultivation.
Chlorimuron-ethyl: A sulfonylurea herbicide used for broadleaf weed control in various crops.
Metsulfuron-methyl: A sulfonylurea herbicide used in cereals and pastures.
Uniqueness
Azimsulfuron is unique due to its high selectivity and effectiveness in controlling a broad spectrum of weeds at low application rates. Its rapid metabolism in rice plants compared to weeds contributes to its selectivity and safety for the crop .
特性
IUPAC Name |
1-(4,6-dimethoxypyrimidin-2-yl)-3-[2-methyl-4-(2-methyltetrazol-5-yl)pyrazol-3-yl]sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N10O5S/c1-22-11(7(6-14-22)10-18-21-23(2)19-10)29(25,26)20-13(24)17-12-15-8(27-3)5-9(16-12)28-4/h5-6H,1-4H3,(H2,15,16,17,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHPNPYYQAIOJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=NN(N=N2)C)S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N10O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041614 | |
| Record name | Azimsulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Azimsulfuron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033145 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1050 mg/L @ 20 °C (exp) | |
| Record name | Azimsulfuron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033145 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
120162-55-2 | |
| Record name | Azimsulfuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120162-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azimsulfuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120162552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azimsulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-5-sulfonamide, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-1-methyl-4-(2-methyl-2H-tetrazol-5-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZIMSULFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R959I3139C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Azimsulfuron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033145 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
170 °C | |
| Record name | Azimsulfuron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033145 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mode of action of Azimsulfuron?
A1: Azimsulfuron is a selective herbicide that belongs to the sulfonylurea family. It acts by inhibiting the enzyme acetolactate synthase (ALS) [, , ], also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of essential branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine in susceptible plants [].
Q2: How does Azimsulfuron's inhibition of ALS affect susceptible plants?
A2: Inhibition of ALS by Azimsulfuron leads to the depletion of BCAAs []. This depletion disrupts protein synthesis, ultimately leading to the cessation of cell division and growth in susceptible plants [, ].
Q3: What makes Azimsulfuron selective for certain plants over others?
A3: Azimsulfuron exhibits selectivity, effectively controlling weeds while remaining safe for rice plants [, , ]. This selectivity primarily stems from the rapid detoxification of Azimsulfuron in rice plants, mainly through O-demethylation of the pyrimidine ring []. In contrast, susceptible weeds metabolize the compound slowly, leading to its accumulation and herbicidal activity [, ].
Q4: What is the molecular formula and weight of Azimsulfuron?
A4: The molecular formula of Azimsulfuron is C13H15N7O3S. Its molecular weight is 349.38 g/mol.
Q5: How does the formulation of Azimsulfuron affect its stability and efficacy?
A5: The stability and efficacy of Azimsulfuron can be influenced by factors such as storage conditions, formulation type, and the presence of other chemicals []. Jumbo granule formulations of Azimsulfuron with molinate, incorporating KCl as a water-soluble carrier and paraffin oil as a solvent, have shown improved floating and spreading characteristics in paddy fields []. The addition of N-methyl acrylate and modifications to the formulation process were found to enhance the storage stability of Azimsulfuron jumbo granules [].
Q6: How do environmental factors influence the efficacy of Azimsulfuron?
A7: Environmental factors like temperature, soil type, and water management practices can affect the persistence and efficacy of Azimsulfuron [, , , ]. For example, its degradation in soil is faster under aerobic conditions compared to flooded anaerobic conditions []. Water management practices, particularly the duration of flooding after herbicide application, also play a crucial role in its effectiveness []. Deeper placement of Azimsulfuron granules in the soil can contribute to more effective control of weeds like water chestnut [].
Q7: Is there evidence of weed resistance to Azimsulfuron?
A8: Yes, there have been reports of weed species developing resistance to Azimsulfuron, particularly in cases where it has been used extensively [, ]. A study in South Korea found cross-resistance to ALS inhibitors with different chemistries, including Azimsulfuron, in Echinochloa oryzicola and Echinochloa crus-galli populations []. This resistance mechanism was associated with enhanced herbicide metabolism, potentially involving cytochrome P450 enzymes []. Another study indicated potential resistance of Blyxa aubertii and Chara braunii to Azimsulfuron, highlighting the need for alternative control strategies or herbicide rotations to manage these weed species [].
Q8: What is the environmental fate of Azimsulfuron?
A9: Azimsulfuron degrades relatively rapidly in the environment, with a half-life of 2.4 days in rice plants, 5.5 days in soil, and 1.9 days in paddy water []. Degradation is primarily through microbial activity and photolysis.
Q9: Does Azimsulfuron pose a risk to groundwater?
A10: Studies using lysimeter systems simulating flooded rice paddies have indicated that Azimsulfuron is unlikely to contaminate groundwater significantly under practical use conditions [].
Q10: How is Azimsulfuron residue analyzed in various matrices?
A11: High-performance liquid chromatography (HPLC) coupled with UV detection is a common method for analyzing Azimsulfuron residues in various matrices, including paddy water, soil, rice plants, and grains [, ]. The method typically involves extraction with acetone, cleanup using liquid partitioning and an aluminum oxide column, followed by HPLC analysis. Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization can also be used for confirmation and quantification of Azimsulfuron residues in various food matrices [].
Q11: Are there alternative herbicides or weed management strategies to Azimsulfuron?
A11: Yes, various alternative herbicides and weed management strategies can be employed, depending on the specific weed spectrum, rice establishment method, and regional considerations. Some of these alternatives include:
- Other Herbicides: Bispyribac-sodium [, , , , ], penoxsulam [, , , , ], pyrazosulfuron-ethyl [, , ], bensulfuron-methyl [, , ], pretilachlor [, , , , , , , ], butachlor [, , ], ethoxysulfuron [, ], fenoxaprop-p-ethyl [, , ], cyhalofop-butyl [] and others.
- Cultural Practices: Hand weeding [, , , ], crop rotation, and water management strategies can complement or serve as alternatives to herbicide use.
- Integrated Weed Management (IWM): Combining different weed control methods, such as using cover crops [, , ] in conjunction with herbicides, can provide more sustainable and effective weed control.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


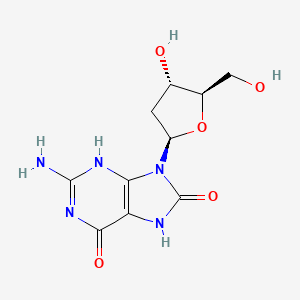
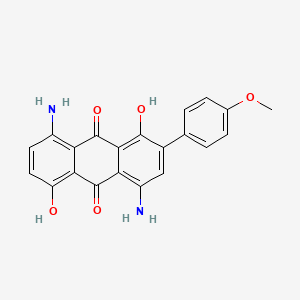
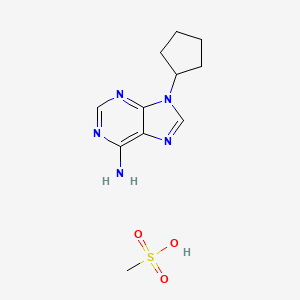
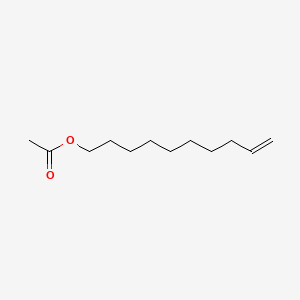
![5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol](/img/structure/B1666365.png)
![1,1-Dimethyl-3-[(1-pyridin-2-ylethylideneamino)carbamothioylamino]thiourea](/img/structure/B1666369.png)
![3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[3,2-e]pyrimidine-2,4-dione](/img/structure/B1666372.png)
![1-[2,3-Dimethyl-2-(2-methylbut-3-en-2-yl)furan-3-yl]-3,5-dihydroxy-4-methoxyhexan-2-one](/img/structure/B1666373.png)
![(6R,7R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1666374.png)
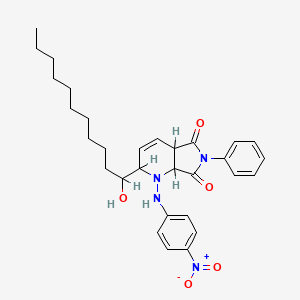
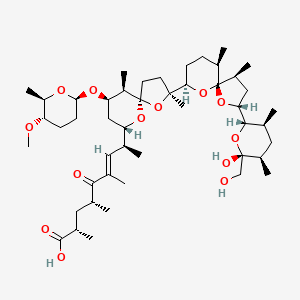
![(1S,2R,3S,5R)-3-amino-5-{4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}cyclopentane-1,2-diol](/img/structure/B1666380.png)
![(4R,7R,8R,9Z,14Z,16Z,20S)-20-Hydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione](/img/structure/B1666381.png)
